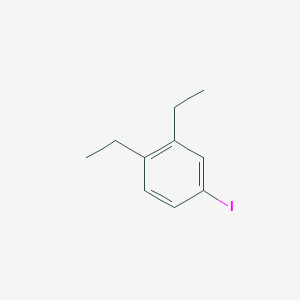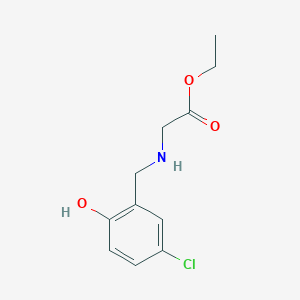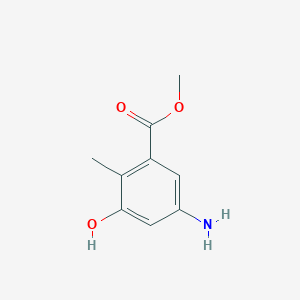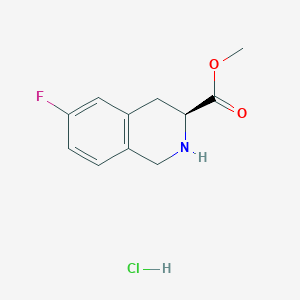
1,2-Diethyl-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-4-iodobenzene: is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where two ethyl groups and one iodine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of aryl iodides, which are known for their reactivity and utility in various organic synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-iodobenzene can be synthesized through several methods, including:
Halogenation of Ethylbenzene Derivatives: One common method involves the halogenation of 1,2-diethylbenzene using iodine and a suitable oxidizing agent.
Diazotization of Aniline Derivatives: Another method involves the diazotization of 1,2-diethylaniline followed by treatment with potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents under reflux conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1,2-diethyl-4-aminobenzene, 1,2-diethyl-4-cyanobenzene, etc.
Coupling Products: Various biaryl compounds and other complex organic structures.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.
Wirkmechanismus
The mechanism of action of 1,2-diethyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or other reactants .
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.
1,4-Diethylbenzene: A similar compound with two ethyl groups but without the iodine atom.
1,2-Diethyl-4-bromobenzene: A brominated analog with similar reactivity but different reactivity profiles due to the bromine atom.
Uniqueness: 1,2-Diethyl-4-iodobenzene is unique due to the presence of both ethyl groups and the iodine atom, which confer specific reactivity patterns. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .
Eigenschaften
Molekularformel |
C10H13I |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
1,2-diethyl-4-iodobenzene |
InChI |
InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PPXBQWZGMGAFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)I)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [(3R)-1-(aminosulfonyl)pyrrolidin-3-yl]carbamate](/img/structure/B15307928.png)

![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)






![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)
